3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
Overview
Description
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile is a versatile chemical compound with significant potential in various scientific fields. Its unique structure, characterized by a fluoro group, a hydroxyethoxy group, and a benzonitrile moiety, enables diverse applications in cutting-edge research, ranging from drug synthesis to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 3-fluoro-4-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group is replaced by the hydroxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-fluoro-4-(2-oxoethoxy)benzonitrile or 3-fluoro-4-(2-carboxyethoxy)benzonitrile.
Reduction: Formation of 3-fluoro-4-(2-hydroxyethoxy)benzylamine.
Substitution: Formation of 3-substituted-4-(2-hydroxyethoxy)benzonitrile derivatives.
Scientific Research Applications
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethoxy group can facilitate its solubility and transport within biological systems. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxybenzonitrile
- 4-(2-Hydroxyethoxy)benzonitrile
- 3-Fluoro-4-(2-methoxyethoxy)benzonitrile
Comparison: 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both a fluoro group and a hydroxyethoxy group, which confer distinct chemical and physical properties. Compared to 3-Fluoro-4-hydroxybenzonitrile, the hydroxyethoxy group enhances solubility and reactivity. Compared to 4-(2-Hydroxyethoxy)benzonitrile, the fluoro group increases the compound’s stability and binding affinity in biological systems .
Properties
IUPAC Name |
3-fluoro-4-(2-hydroxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUCKXYFTBYZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656268 | |
Record name | 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917226-74-5 | |
Record name | 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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